7-Amino-2(3H)-benzothiazolone
Description
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
7-amino-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H6N2OS/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,8H2,(H,9,10) |
InChI Key |
KIYIRYVCBDHHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)N |
Origin of Product |
United States |
Preparation Methods
Diazotization and Hydrolysis Route
One well-documented industrially relevant method involves the diazotization of 2-aminobenzothiazole derivatives, followed by hydrolysis to yield 2(3H)-benzothiazolones. According to US Patent US5594145A, the process includes:
- Reacting 2-aminobenzothiazole (optionally substituted on the benzene ring) with a diazotization agent in the presence of aqueous hydrochloric acid to form a diazonium chloride intermediate.
- Converting the diazonium chloride directly into 2-chlorobenzothiazole.
- Hydrolyzing the 2-chlorobenzothiazole under elevated temperature (120–200 °C) and pressure without isolating intermediates to obtain the 2(3H)-benzothiazolone product.
The final product is isolated by cooling, filtration, washing until neutral, and drying at 60 °C.
This method is notable for its one-pot approach and avoidance of intermediate isolation, which improves efficiency and yield.
Condensation of 2-Aminothiophenol with Aromatic Aldehydes or Carboxylic Acids
A widely used laboratory synthesis involves the condensation of 2-aminothiophenol with aromatic aldehydes or substituted benzoic acids under oxidative or acidic conditions to form benzothiazole derivatives, including benzothiazolones.
- For example, 2-aminothiophenol reacts with substituted benzaldehydes in the presence of oxidants such as hydrogen peroxide (H2O2) and catalysts like cerium salts under reflux conditions to afford benzothiazole compounds in good yields (e.g., 74%).
- Alternatively, substituted amino benzoic acids can be cyclized with 2-aminothiophenol using polyphosphoric acid (PPA) at elevated temperatures, yielding benzothiazole derivatives with yields ranging from 50-60%.
This approach allows for structural diversity by varying the aldehyde or acid component, enabling the synthesis of substituted 7-amino derivatives by choosing appropriate starting materials.
Amide Formation and Substitution Reactions on Benzothiazole Core
Several studies have reported the synthesis of 2-aminobenzothiazole derivatives bearing various substituents via nucleophilic substitution or amide bond formation.
- A representative synthetic procedure involves refluxing 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole with acyl chlorides in dioxane solvent, using triethylamine as a base. The reaction proceeds for 3–4 hours, followed by neutralization with sodium carbonate and isolation of the product by filtration and drying.
- This method can be adapted to introduce amino groups at the 7-position by selecting suitable substituted 2-aminobenzothiazoles as starting materials.
Solvent-Free and Fusion Methods
Recent advances include solvent-free or neat fusion techniques for synthesizing 2-aminobenzothiazole derivatives, which enhance reaction efficiency and reduce environmental impact.
- Such methods involve heating the reactants together at elevated temperatures (e.g., 200 °C) with catalytic amounts of bases like triethylamine, followed by cooling and isolation of the products.
- This approach has been successfully applied to synthesize various substituted 2-aminobenzothiazoles, including amino-substituted derivatives, with yields up to 90%.
Comparative Data Table of Preparation Methods
In-Depth Research Findings
Mechanistic Insights
- The diazotization-hydrolysis method proceeds via formation of a diazonium intermediate, which is converted to a chlorinated benzothiazole, then hydrolyzed to benzothiazolone. This sequence avoids isolating unstable intermediates, improving safety and yield.
- Condensation of 2-aminothiophenol with aldehydes involves nucleophilic attack of the amino group on the aldehyde carbonyl, followed by cyclization and oxidation to form the benzothiazole ring.
- Amide formation reactions utilize nucleophilic substitution of acyl chlorides by the amino group on benzothiazole, allowing introduction of various functional groups for further derivatization.
- Solvent-free fusion methods rely on thermal activation and catalytic base to promote bond formation without solvents, aligning with green chemistry principles.
Characterization Techniques
Synthesized this compound and related derivatives are typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm chemical structure and substitution patterns.
- Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups such as amino and lactam moieties.
- Mass spectrometry (GC-MS or LC-MS) for molecular weight confirmation and purity assessment.
- Melting point determination to assess compound purity and identity.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2(3H)-benzothiazolone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrobenzothiazolone derivatives.
Reduction: Aminobenzothiazolone derivatives.
Substitution: Halogenated benzothiazolone derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of 7-Amino-2(3H)-benzothiazolone as an antimicrobial agent. It has been shown to exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. For example, research indicates that derivatives of benzothiazole compounds, including this compound, demonstrate promising in vitro and in vivo activities against Mycobacterium tuberculosis, with some derivatives showing better efficacy than standard treatments like isoniazid .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A series of styryl-2(3H)-benzothiazolone analogs have been synthesized and evaluated for their biological activity against cancer cell lines. These studies revealed that certain derivatives exhibit potent cytotoxic effects, suggesting that this compound could serve as a lead compound for developing new anticancer therapies .
Biochemical Applications
Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2′-epimerase), an enzyme critical for the biosynthesis of mycobacterial cell walls. The binding affinity and selectivity of this compound make it a candidate for further development as a therapeutic agent targeting mycobacterial infections .
Cosmetic Formulations
Skin Care Products
In the realm of cosmetics, this compound is gaining attention for its potential use in skin care formulations. Its properties may contribute to the stability and effectiveness of topical products. Research indicates that formulations containing benzothiazole derivatives can enhance skin hydration and improve overall skin appearance by acting as effective moisturizers and stabilizers .
Agrochemical Applications
Pesticide Development
The synthesis of this compound derivatives has been explored in the context of agrochemicals. These compounds can serve as intermediates in the development of new pesticides due to their biological activity against pests and pathogens affecting crops . The ability to modify the benzothiazole structure allows for the tailoring of properties to enhance efficacy and reduce environmental impact.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Amino-2(3H)-benzothiazolone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with 2(3H)-Benzothiazolone
Structural Differences :
- 2(3H)-Benzothiazolone lacks the amino group at position 7, resulting in a simpler structure with a molecular weight of 151.18 g/mol.
Functional Differences :
- Environmental Presence: 2(3H)-Benzothiazolone is widely detected in landfill runoff (75,000–230,000 ng/L) and biological samples (e.g., cod livers, prawns) . No environmental data exists for the 7-amino derivative, but its increased polarity may reduce persistence compared to the parent compound.
Comparison with 4,6-Dimethyl-2(3H)-benzothiazolone
Structural Differences :
- 4,6-Dimethyl-2(3H)-benzothiazolone features methyl groups at positions 4 and 6 (MW: 179.24 g/mol), enhancing lipophilicity.
- 7-Amino-2(3H)-benzothiazolone replaces methyl with an amino group, favoring aqueous solubility.
Functional Differences :
- The methyl-substituted derivative is used in organic synthesis and dyes due to its stability . The amino derivative’s reactivity and hydrogen-bonding capacity may make it more suitable for pharmaceutical intermediates or fluorescent probes.
Comparison with 2(3H)-Benzoxazolone
Structural Differences :
- 2(3H)-Benzoxazolone replaces sulfur with oxygen in the heterocycle (MW: 135.12 g/mol), altering electronic properties.
Functional Differences :
- Benzoxazolones are often pharmaceutical intermediates, while benzothiazolones (including the 7-amino derivative) may exhibit distinct biological interactions due to sulfur’s larger atomic size and lower electronegativity .
Environmental Persistence
- 2(3H)-Benzothiazolone is highly persistent in landfill runoff and wastewater, with concentrations up to 0.23 ppm .
- This compound’s amino group may promote biodegradation, though this remains speculative without direct data.
Bioaccumulation
- Benzothiazole derivatives like 2(3H)-benzothiazolone bioaccumulate in cod livers (86–330 μg/kg) and prawns (20–300 ng/g fresh weight) .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|
| 2(3H)-Benzothiazolone | None | 151.18 | Environmental pollutant, industrial |
| This compound | Amino (C7) | 166.21 | Potential fluorescence, pharmaceuticals |
| 4,6-Dimethyl-2(3H)-benzothiazolone | Methyl (C4, C6) | 179.24 | Dyes, organic synthesis |
| 2(3H)-Benzoxazolone | Oxygen heteroatom | 135.12 | Pharmaceutical intermediates |
Biological Activity
7-Amino-2(3H)-benzothiazolone is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 100-55-8 |
| Molecular Formula | C7H6N2OS |
| Molecular Weight | 166.20 g/mol |
| IUPAC Name | 7-amino-2-benzothiazol-3(2H)-one |
The compound features a benzothiazole ring, which is significant in medicinal chemistry for its pharmacological potential.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For instance, a study reported its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like cefotaxime. The compound demonstrated significant activity against:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The MIC values for these bacteria ranged from 6 to 12 μmol/L, indicating a strong potential for further development as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. One notable finding showed that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For example:
- IC50 Values :
- MDA-MB-231: 1.35 ± 0.42 µM
- HT-29: 0.008 ± 0.001 µM
- MCF-7: 2.42 ± 0.48 µM
These results suggest that modifications to the benzothiazolone structure can enhance anticancer efficacy, making it a candidate for further pharmacological exploration .
Antioxidant Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promising antioxidant activity. Studies have measured its capacity to scavenge free radicals, with some derivatives exhibiting inhibition rates higher than Trolox, a standard antioxidant reference.
| Compound | Inhibition (%) |
|---|---|
| 7a | 91.2 |
| 7d | 92.8 |
| Control (Trolox) | 89.5 |
These findings highlight the compound's potential in preventing oxidative stress-related diseases .
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. For instance, it may inhibit enzymes involved in DNA replication or modulate signaling pathways related to cell growth and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various benzothiazole derivatives found that those containing the amino group exhibited enhanced antimicrobial activity against resistant strains of bacteria.
- Cancer Cell Line Study : Research involving human cancer cell lines demonstrated that compounds derived from this compound significantly reduced cell viability through apoptosis mechanisms.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
